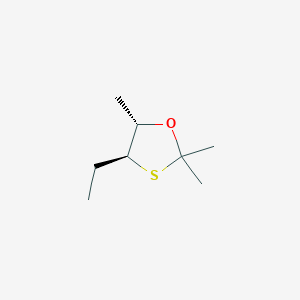
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific stereochemistry of this compound, denoted by the (4S,5S) configuration, indicates the spatial arrangement of its atoms, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities. The reaction conditions typically include the use of a base to deprotonate the precursor, followed by cyclization under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace one of the substituents on the oxathiolane ring with another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane include other oxathiolanes with different substituents or stereochemistry. Examples include:
- (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- (4S,5S)-4-methyl-2,2,5-trimethyl-1,3-oxathiolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group at the 4-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oxathiolanes.
Propriétés
Numéro CAS |
65911-93-5 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-5-7-6(2)9-8(3,4)10-7/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
Clé InChI |
IXENONBUAPYXST-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](OC(S1)(C)C)C |
SMILES canonique |
CCC1C(OC(S1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
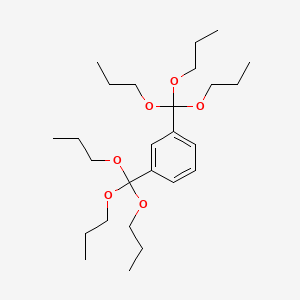
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
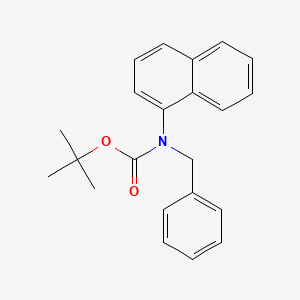


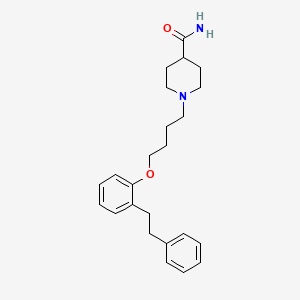

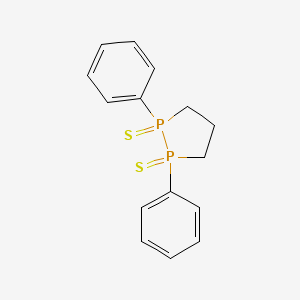
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
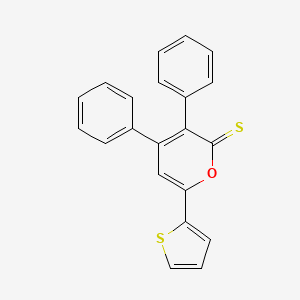

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
